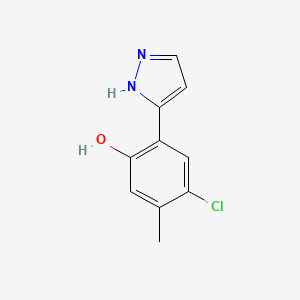

4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol

Description

4-Chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol is a heterocyclic compound featuring a phenolic core substituted with a pyrazole ring, a chlorine atom at the 4-position, and a methyl group at the 5-position. The molecular formula is C₁₀H₉ClN₂O, with a molecular weight of 208.65 g/mol (calculated from constituent atomic masses). This compound is structurally characterized by its dual aromatic systems (phenol and pyrazole), which confer unique electronic and steric properties.

The pyrazole ring enhances hydrogen-bonding capabilities, influencing solubility and intermolecular interactions , while the chloro and methyl substituents modulate lipophilicity and steric bulk. Potential applications include medicinal chemistry, as pyrazole-phenol hybrids are frequently explored for biological activity, such as enzyme inhibition or anticancer effects .

Properties

IUPAC Name |

4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-6-4-10(14)7(5-8(6)11)9-2-3-12-13-9/h2-5,14H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZACPHJJGWLADHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C2=CC=NN2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60425210 | |

| Record name | 4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206986-84-7 | |

| Record name | 4-Chloro-5-methyl-2-(1H-pyrazol-3-yl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206986-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60425210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol can be achieved through several synthetic routes. One common method involves the condensation of 4-chloro-2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by methylation to introduce the methyl group at the 5-position of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include optimization of reaction parameters such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of 5-methyl-2-(1H-pyrazol-5-yl)phenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol has several scientific research applications across chemistry, biology, medicine, and industry. The compound's mechanism of action involves interactions with specific molecular targets, where the phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, and the pyrazole ring interacts with enzyme active sites, modulating the activity of enzymes and receptors.

Scientific Research Applications

Chemistry

this compound serves as a building block in synthesizing complex organic molecules. It can undergo oxidation to form quinones, reduction to form 5-methyl-2-(1H-pyrazol-5-yl)phenol, and substitution to create various substituted phenols, depending on the nucleophile used.

Biology

This compound is investigated for its potential biological activities, including antimicrobial and antifungal properties. Research shows that related compounds, such as those with a chlorine group at different positions, exhibit varying degrees of activity, with the 2,5-dichloro substitution being the most favored for in vitro activity .

Medicine

this compound is explored for potential therapeutic effects, particularly in developing new drugs. Derivatives of pyrazol-5-yl)phenol have been synthesized and tested for B-Raf inhibitory and anti-proliferation activity . One compound displayed potent biological activity against B-Raf V600E and WM266.4 human melanoma cell line . Introducing an ortho-hydroxyl group on the 4,5-dihydro-1H-pyrazole skeleton reinforces anti-tumor activity .

Mechanism of Action

The mechanism of action of 4-chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can interact with enzyme active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electronic Effects : Fluorine substitution (as in the 5-fluoro derivative) increases electronegativity, enhancing solubility in polar solvents compared to the methyl-substituted parent compound .

- Aromaticity vs.

- Steric Bulk : Bulky substituents (e.g., bromophenyl in ) may hinder crystallization, as seen in lower synthetic yields for complex analogs (e.g., 8% yield for trans-6 in ) .

Phenolic Compounds Without Pyrazole Moieties

Table 2: Comparison with Non-Pyrazole Phenols

Key Observations :

- Toxicity: 6-Chlorothymol, a non-pyrazole analog, exhibits moderate toxicity (LD₅₀ = 2460 mg/kg), suggesting that pyrazole incorporation may alter metabolic pathways or bioavailability .

- Hydrogen Bonding: Pyrazole-containing phenols likely form stronger intermolecular hydrogen bonds compared to aliphatic-substituted phenols, influencing crystal packing and solubility .

Tumor Cell Growth Inhibition :

- Derivatives like 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol () inhibit tubulin polymerization, a mechanism relevant to anticancer drug design.

- Chlorine and methyl groups may enhance membrane permeability, a critical factor in drug efficacy .

Research Findings and Implications

- Synthetic Challenges: Complex pyrazole-phenol derivatives often require multi-step syntheses with moderate yields (e.g., 65% for trans-4 in vs. 8% for trans-6) .

- Characterization Tools : X-ray crystallography (SHELX ) and computational analysis (Multiwfn ) are critical for confirming hydrogen-bonding networks and electronic properties.

Biological Activity

4-Chloro-5-methyl-2-(1H-pyrazol-5-yl)phenol is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, highlighting its potential therapeutic applications.

Chemical Structure and Properties

The compound features a phenolic hydroxyl group and a pyrazole ring, which are critical for its biological interactions. The phenolic hydroxyl can form hydrogen bonds with various biological macromolecules, while the pyrazole ring is known to interact with enzyme active sites, modulating their activity.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes by binding to their active sites, affecting metabolic pathways.

- Antimicrobial Activity : It has shown significant antibacterial and antifungal properties, making it a candidate for treating infections caused by resistant strains of bacteria and fungi .

- Antitumor Activity : Preliminary studies indicate that this compound may inhibit tumor cell proliferation, particularly in melanoma cell lines .

Biological Activity Data

Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, demonstrating potent antibacterial activity .

Antitumor Activity

Research on the compound's antitumor potential revealed that it inhibits the growth of melanoma cells with an IC50 value comparable to established treatments like Vemurafenib. This suggests that it may serve as an effective agent in cancer therapy .

Q & A

Q. Optimization Strategies :

- Monitor reaction progress via TLC.

- Adjust pH to 4–5 to suppress side reactions.

- Use excess hydrazine derivatives for sterically hindered substrates.

Advanced Question: How can crystallographic data resolve structural ambiguities in pyrazole derivatives like this compound?

Methodological Answer :

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving structural ambiguities. Key steps include:

- Data Collection : Use a diffractometer (e.g., Stoe IPDS-II) at low temperatures (100 K) to minimize thermal motion .

- Structure Solution : Employ SHELXT or SHELXD for phase determination via direct methods .

- Refinement : SHELXL refines positional and thermal parameters, with hydrogen bonding analyzed using geometric criteria (e.g., O–H···N, d = 1.83 Å, θ = 172°) .

- Validation : Check for R-factor convergence (e.g., R1 < 0.08) and data-to-parameter ratios (>14:1) to ensure reliability .

Example :

The pyrazole ring in related compounds forms dihedral angles of 16.83°–51.68° with adjacent aromatic rings, confirming non-planarity critical for intermolecular interactions .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

Q. Methodological Answer :

Q. Resolving Contradictions :

- Compare experimental data with computational simulations (DFT) .

- Use 2D NMR (COSY, HSQC) to assign overlapping signals .

Advanced Question: How do hydrogen bonding patterns influence the crystal packing and stability of this compound?

Methodological Answer :

Hydrogen bonding governs supramolecular assembly. Key methodologies include:

- Graph Set Analysis : Classify interactions (e.g., O–H···N as D(2,1)) using Etter’s rules .

- SHELX Parameters : Refine H-bond geometries (distance, angle) and calculate packing diagrams (e.g., Mercury software) .

- Thermal Stability : Correlate H-bond density with melting points (e.g., 449 K in ethanol-recrystallized samples) .

Example :

In pyrazole derivatives, O–H···N bonds create infinite chains, while C–H···π interactions stabilize layered packing .

Advanced Question: How can researchers address discrepancies in biological activity data among structural analogs of this compound?

Q. Methodological Answer :

- Purity Validation : Confirm compound purity via HPLC (>98%) and elemental analysis .

- Assay Conditions : Standardize MIC testing (e.g., Staphylococcus aureus ATCC 25923) under controlled pH/temperature .

- Structure-Activity Relationship (SAR) :

Case Study :

Analogues with 4-bromophenyl substituents show 2–4× higher activity than methyl derivatives due to enhanced lipophilicity .

Basic Question: What are the key considerations for optimizing solvent choice in the synthesis of this compound?

Q. Methodological Answer :

- Polar Protic Solvents (e.g., ethanol) : Stabilize intermediates via H-bonding but may slow cyclization.

- Acidic Additives (e.g., acetic acid) : Catalyze imine formation; ideal for pH 4–5 .

- Boiling Point : High-boiling solvents (e.g., DMF) accelerate reactions but complicate purification.

Q. Methodological Answer :

- DFT Calculations : Calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMSO) .

- Transition State Analysis : Identify energy barriers for cyclization using Gaussian 09 .

Example :

MD simulations show acetic acid stabilizes the enol tautomer, favoring pyrazole formation over open-chain byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.